molecular formula C9H14N2 B8483581 2-Amino-5-butylpyridine

2-Amino-5-butylpyridine

Cat. No.: B8483581
M. Wt: 150.22 g/mol
InChI Key: HMENCODZBOKPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-butylpyridine is a pyridine derivative featuring an amino group at the 2-position and a butyl substituent at the 5-position of the pyridine ring. Pyridine derivatives are critical in medicinal chemistry, agrochemicals, and materials science due to their electronic properties and ability to act as ligands or intermediates. These analogs provide insights into the physicochemical and biological properties influenced by substituent type and position .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

5-butylpyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-2-3-4-8-5-6-9(10)11-7-8/h5-7H,2-4H2,1H3,(H2,10,11)

InChI Key

HMENCODZBOKPIA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position significantly impacts solubility, stability, and reactivity. Below is a comparison of key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Applications
2-Amino-5-methylpyridine 5-Methyl C₆H₈N₂ 108.14 g/mol Pharmaceutical intermediates
2-Amino-5-bromo-6-methylpyridine 5-Bromo, 6-Methyl C₆H₇BrN₂ 201.04 g/mol Antimicrobial agents
5-Amino-3-bromo-2-methylpyridine 3-Bromo, 2-Methyl C₆H₇BrN₂ 201.04 g/mol Drug synthesis (e.g., moxonidine intermediates)
2-Amino-3-chloro-5-methylpyridine 3-Chloro, 5-Methyl C₆H₇ClN₂ 142.59 g/mol Agrochemical precursors

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, chloro) increase molecular weight and polarity, enhancing reactivity in cross-coupling reactions .
  • Alkyl groups (e.g., methyl, butyl) improve lipid solubility, which is advantageous for blood-brain barrier penetration in drug design .

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